molecular formula C9H16N2O3 B3247535 tert-Butyl (2R)-2-carbamoylazetidine-1-carboxylate CAS No. 1821766-24-8

tert-Butyl (2R)-2-carbamoylazetidine-1-carboxylate

Cat. No.: B3247535
CAS No.: 1821766-24-8
M. Wt: 200.23 g/mol
InChI Key: NDEIKFCAPOYPHU-ZCFIWIBFSA-N
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Description

tert-Butyl (2R)-2-carbamoylazetidine-1-carboxylate is a chemical compound that features a tert-butyl group attached to a carbamoylazetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R)-2-carbamoylazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl carbamate under controlled conditions. . The reaction conditions often involve the use of solvents such as 1,4-dioxane and bases like cesium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may utilize flow microreactor systems. These systems offer a more efficient and sustainable approach compared to traditional batch processes . The continuous flow process allows for better control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R)-2-carbamoylazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can produce a variety of functionalized azetidine compounds.

Scientific Research Applications

tert-Butyl (2R)-2-carbamoylazetidine-1-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl (2R)-2-carbamoylazetidine-1-carboxylate include other azetidine derivatives and tert-butyl carbamate derivatives. These compounds share structural similarities but may differ in their functional groups and reactivity.

Uniqueness

This compound is unique due to its combination of a tert-butyl group and a carbamoylazetidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

tert-butyl (2R)-2-carbamoylazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-4-6(11)7(10)12/h6H,4-5H2,1-3H3,(H2,10,12)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEIKFCAPOYPHU-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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